molecular formula C13H18F3NO3S B2729068 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide CAS No. 1351585-30-2

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide

Cat. No. B2729068
CAS RN: 1351585-30-2
M. Wt: 325.35
InChI Key: IUIMUCXZCZTWIP-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group, attached to a phenyl ring. The molecule also contains a sulfonamide group (-SO2NH2), which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the sulfonamide group would likely have significant effects on the molecule’s structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The trifluoromethyl group is known to be quite electronegative, which could affect the compound’s polarity, solubility, and reactivity . The sulfonamide group could also affect these properties .

Scientific Research Applications

DNA-Groove Binding Agents

The synthesis of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles from 3-mercapto[1,2,4]triazoles and trifluoromethyl-β-diketones has led to the discovery of potent DNA-groove binders . These compounds selectively interact with the minor groove of DNA, making them valuable tools for targeting tumor cells. Their ability to form stable complexes with double-helical DNA holds promise for cancer therapy.

Antimicrobial and Anticancer Agents

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: , derived from the compound , have been investigated for their pharmacological activities. Researchers aim to combat drug resistance in pathogens and cancer cells by exploring these derivatives . Their potential as antimicrobial and anticancer agents makes them an exciting area of study.

Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates

Under solvent-free conditions, the compound can be efficiently converted into 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates via Knoevenagel condensation. Silica-immobilized L-proline facilitates this transformation, offering a sustainable and scalable synthetic route . These chromene derivatives have diverse applications, including drug development and materials science.

Hydrophobic Surface Area Modulation

The trifluoromethyl (CF3) group in the compound contributes to its hydrophobic surface area. Organofluorine compounds, especially those with CF3 substituents, play a crucial role in pharmaceutical and agrochemical industries. Their electron-withdrawing properties enhance drug efficacy and bioavailability .

Molecular Modeling and Drug Design

Researchers can employ molecular modeling tools to predict the compound’s interactions with DNA. Understanding its binding affinity, selectivity, and structural features aids in rational drug design. The most promising analogs can be further explored for potential therapeutic applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s difficult to provide information on its mechanism of action .

Future Directions

The study of new compounds like “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide” is an important area of research in chemistry and pharmacology. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO3S/c1-9(2)8-21(19,20)17-7-12(18)10-3-5-11(6-4-10)13(14,15)16/h3-6,9,12,17-18H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIMUCXZCZTWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide

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